[3-(benzenesulfonyl)propanesulfonyl]benzene
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Overview
Description
[3-(benzenesulfonyl)propanesulfonyl]benzene: is an organic compound with the molecular formula C15H16O4S2 It is characterized by the presence of two benzenesulfonyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(benzenesulfonyl)propanesulfonyl]benzene typically involves the reaction of benzenesulfonyl chloride with 1,3-propanediol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{C}_6\text{H}_5 + 2\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(benzenesulfonyl)propanesulfonyl]benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzenesulfonyl groups act as directing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its sulfonyl groups.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties such as enhanced thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of [3-(benzenesulfonyl)propanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also participate in various signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Used in similar synthetic applications but lacks the propane backbone.
1,3-Propanesultone: Contains a sulfonyl group but differs in its cyclic structure.
Benzenesulfonamide: Similar sulfonyl group but with an amide linkage.
Uniqueness:
Structural Features: The presence of two benzenesulfonyl groups attached to a propane backbone makes [3-(benzenesulfonyl)propanesulfonyl]benzene unique.
Reactivity: The compound’s reactivity is influenced by the sulfonyl groups, making it versatile in various chemical reactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)propylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S2/c16-20(17,14-8-3-1-4-9-14)12-7-13-21(18,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGPHCWOBAAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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